Farnesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL

Solubility in alcohol: 1 mL in 1 mL 95% ethanol

Insoluble in water

Insoluble in water; soluble in oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Studies suggest farnesol possesses anti-cancer properties. It can modulate various tumorigenic proteins in numerous tumor cell lines [1]. The mechanism of action appears to involve influencing cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells [1]. Research is ongoing to understand farnesol's potential as a therapeutic agent or an adjunct to conventional cancer treatment.

Source

[1] Diverse plant sources of farnesol. | Download Table - ResearchGate()

Anti-Fungal Activity

Farnesol exhibits antifungal properties against various fungal pathogens. Studies have shown its efficacy in inhibiting fungal growth and reducing virulence factors [2]. Farnesol disrupts fungal cell membranes, leading to increased production of reactive oxygen species (ROS) and ultimately causing cell death (apoptosis) [2]. Researchers are exploring the potential of farnesol, alone or in combination with existing antifungal drugs, to combat fungal infections.

Source

[2] Diverse plant sources of farnesol. | Download Table - ResearchGate()

Neuroprotective Potential

Recent research suggests farnesol might have neuroprotective properties, with potential applications in neurodegenerative diseases like Parkinson's disease. Studies indicate farnesol can reduce the detrimental effects of protein build-up in brain cells associated with Parkinson's [3]. While far from a definitive treatment, this finding warrants further investigation into farnesol's potential role in neurodegenerative disease management.

Source

[3] Farnesol: from perfume to Parkinson's - Cure Parkinson's ()

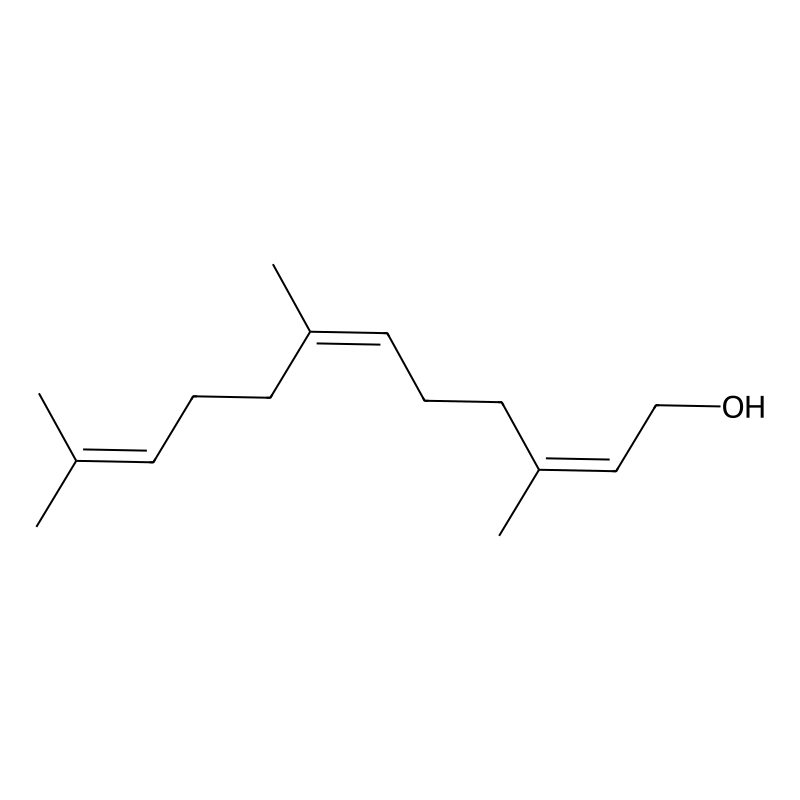

Farnesol is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is a colorless liquid known for its delicate floral odor and is naturally found in various essential oils, such as those from citronella, neroli, and tuberose. Farnesol plays a significant role as a precursor in the biosynthesis of cholesterol through the mevalonate pathway, which is crucial in both plants and animals . This compound consists of three consecutive isoprene units, classifying it among the terpenes, which are organic compounds derived from plant metabolism .

Farnesol exhibits various mechanisms of action depending on the biological context:

- Antifungal Activity: Farnesol disrupts fungal communication (quorum sensing) by inhibiting the production or function of signaling molecules []. This can prevent fungal growth and biofilm formation [].

- Antimicrobial Activity: Farnesol exhibits some antibacterial and anti-insect properties, although the exact mechanisms require further investigation [, ].

- Antioxidant Activity: Farnesol's structure allows it to scavenge free radicals, potentially contributing to its protective effects in cells.

- Esterification: Farnesol reacts with oxoacids and carboxylic acids to form esters plus water .

- Oxidation: Oxidizing agents can convert farnesol into aldehydes or ketones .

- Dephosphorylation: In biological systems, farnesyl pyrophosphate can be hydrolyzed to yield farnesol .

These reactions highlight its versatility as both a synthetic and natural compound.

Farnesol exhibits various biological activities, including:

- Induction of Apoptosis: Farnesol has been identified as an effective inducer of cell cycle arrest and apoptosis in multiple carcinoma cell types. Its mechanism involves the regulation of critical enzymes in the mevalonate pathway and the generation of reactive oxygen species .

- Calcium Channel Modulation: Farnesol acts as a selective inhibitor of voltage-gated calcium channels, suggesting a role in calcium homeostasis within cells .

- Antimicrobial Properties: It has demonstrated bacteriostatic properties, making it useful in personal care products like deodorants .

These activities underscore its potential therapeutic applications.

Farnesol can be synthesized through various methods:

- Natural Extraction: It is commonly extracted from essential oils of plants.

- Chemical Synthesis: A notable method includes the modified Wittig reaction, which allows for the synthesis of different stereoisomers of farnesol .

- Biosynthetic Pathways: In biological systems, farnesol is synthesized from farnesyl pyrophosphate via dephosphorylation processes within the mevalonate pathway .

These methods provide flexibility for both natural and synthetic production.

Farnesol has diverse applications across various fields:

- Perfumery: Due to its pleasant scent, it is widely used in fragrances and cosmetics.

- Pharmaceuticals: Its apoptosis-inducing properties make it a candidate for cancer therapies .

- Food Industry: Used as a flavoring agent due to its aromatic qualities.

- Agriculture: Exhibits some insect juvenile hormone activity, suggesting potential use in pest management strategies .

These applications highlight its economic and functional significance.

Research has shown that farnesol interacts with various cellular pathways:

- Nuclear Receptors: Farnesol activates several nuclear receptors, including farnesoid X receptor and peroxisome proliferator-activated receptors, influencing lipid metabolism and inflammation pathways .

- Calcium Homeostasis: Studies indicate that farnesol modulates calcium signaling pathways, impacting cellular responses to stimuli .

These interactions suggest that farnesol could play a role in regulating metabolic processes.

Farnesol shares structural similarities with other sesquiterpenoids. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Geraniol | Monoterpenoid | Antimicrobial | Found in rose oil; less complex |

| Perillyl Alcohol | Monoterpenoid | Antitumor | Derived from mint; simpler structure |

| Geranylgeraniol | Sesquiterpenoid | Precursor to other terpenoids | Longer carbon chain than farnesol |

| Squalene | Triterpenoid | Precursor for steroids | Four isoprene units; more complex |

Farnesol's unique combination of being an acyclic sesquiterpenoid with specific apoptotic properties distinguishes it from these similar compounds. Its role as an intermediate in cholesterol biosynthesis further enhances its uniqueness within this chemical family.

Chemical synthesis of farnesol from geranyl acetate represents a well-established industrial pathway that leverages the structural similarity between these sesquiterpene compounds. This approach has gained significant attention due to the commercial availability of geranyl acetate and its cost-effectiveness compared to direct natural extraction methods [1] [2].

The synthetic route from geranyl acetate to farnesol typically involves several key chemical transformations. The process begins with the alkylation of geranyl acetate using isopentenyl derivatives, followed by hydrolysis and selective reduction steps [1]. A prominent method involves the use of geranyl chloride and methyl acetoacetate under basic conditions, where sodium hydroxide facilitates the formation of intermediate compounds that subsequently undergo conversion to farnesol [1].

Advanced synthetic methodologies have demonstrated the utility of selenium dioxide as an oxidizing agent in the conversion pathway. The process involves treating geranyl acetate with tert-butyl hydroperoxide in the presence of selenium dioxide, achieving selective oxidation at specific carbon centers [2]. This methodology has shown improved yields compared to traditional approaches, with reaction conditions optimized for temperature control between 60-80°C and reaction times of 4-8 hours.

Recent patent literature describes a comprehensive synthesis route wherein geranyl acetate serves as the starting material for a multi-step process yielding trans,trans-farnesol with high stereoselectivity [2]. The process incorporates isopentenyl Grignard reagents as coupling agents, enabling precise control over the carbon chain extension. This approach achieves yields ranging from 75-85% with minimal side product formation when conducted under anhydrous conditions.

Industrial implementation of geranyl acetate-based synthesis requires careful optimization of reaction parameters. Temperature control remains critical, with optimal ranges between 65-75°C for most reaction steps. Solvent selection significantly impacts both yield and product purity, with dichloromethane and toluene showing superior performance compared to polar protic solvents [3]. The use of phase-transfer catalysts has been demonstrated to enhance reaction rates while maintaining product integrity.

Scale-up considerations for geranyl acetate synthesis pathways include the management of volatile intermediates and the implementation of efficient separation techniques. Column chromatography using silica gel with hexane-ethyl acetate gradients provides effective purification, achieving farnesol purity levels exceeding 95% [3]. Industrial processes often incorporate continuous extraction methodologies to maximize throughput while minimizing solvent consumption.

Microbial Biosynthesis in Engineered Systems

Microbial biosynthesis of farnesol through engineered systems has emerged as a promising alternative to chemical synthesis, offering improved sustainability and potentially higher selectivity. Multiple microorganisms have been successfully engineered to produce farnesol through metabolic pathway modifications and enzyme overexpression strategies [4] [5] [6].

Escherichia coli represents one of the most extensively studied microbial platforms for farnesol production. The engineering approach typically involves the introduction of heterologous mevalonate pathways combined with farnesyl diphosphate phosphatases to enable farnesol formation [4]. Recombinant Escherichia coli strains expressing the mevalonate pathway genes alongside phosphatidylglycerophosphatase B and farnesyl diphosphate synthase have achieved farnesol titers of 526.1 milligrams per liter [4].

Advanced engineering strategies for Escherichia coli have focused on optimizing the balance between farnesyl diphosphate synthesis and its conversion to farnesol. The overexpression of specific phosphatases, particularly PgpB and YbjG, has proven crucial for efficient farnesol production [4]. These integral membrane phosphatases catalyze the hydrolysis of farnesyl diphosphate to farnesol, with PgpB demonstrating superior activity when co-expressed with farnesyl diphosphate synthase.

Saccharomyces cerevisiae offers distinct advantages for farnesol biosynthesis due to its natural isoprenoid metabolism and well-characterized genetic tools. Engineering approaches in yeast have primarily targeted the disruption of squalene synthase to redirect farnesyl diphosphate flux toward farnesol formation [7] [8]. Squalene synthase-deficient mutants have demonstrated remarkable production capabilities, achieving farnesol concentrations exceeding 2.5 grams per liter in fed-batch cultivation systems [7].

The optimization of Saccharomyces cerevisiae for farnesol production involves multiple metabolic engineering strategies. Overexpression of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, significantly enhances precursor availability [7]. Additionally, the amplification of farnesyl diphosphate synthase activity increases the conversion efficiency from geranyl diphosphate to farnesyl diphosphate, the immediate precursor to farnesol.

Rhodobacter sphaeroides represents an innovative microbial platform that enables the co-production of farnesol with coenzyme Q10, providing economic advantages through product diversification [9]. Engineering strategies in this organism focus on the overexpression of terpene synthases and the manipulation of competing metabolic pathways. The TPS-PSYi strain, which combines terpene synthase overexpression with phytoene synthesis interference, has achieved farnesol titers of 40.45 milligrams per liter [9].

The engineering of cis-farnesol production systems has received particular attention due to the biological activity differences between farnesol isomers. Specialized cis-prenyltransferases, such as Mvan4662, have been employed to direct the synthesis of Z,Z-farnesol specifically [5] [6]. Site-directed mutagenesis of these enzymes has yielded variants with improved catalytic efficiency, with the optimal mutant strain producing 572.13 milligrams per liter of Z,Z-farnesol [5].

Fermentation optimization strategies for microbial farnesol production involve careful control of cultivation parameters. Optimal conditions typically include temperatures between 28-32°C, pH maintenance between 6.0-7.5, and controlled oxygen supply to balance aerobic metabolism with product formation [10]. The implementation of two-phase fermentation systems using dodecane as an organic overlay has proven effective for continuous product extraction and toxicity reduction [5] [6].

Optimization of Extraction Techniques from Natural Sources

The optimization of extraction techniques for farnesol from natural sources requires comprehensive understanding of the compound's physicochemical properties and its distribution within plant matrices. Farnesol occurs naturally in essential oils of various plants, including citrus species, lemongrass, and rose, necessitating specialized extraction approaches tailored to each source material [11] [12].

Steam distillation remains the most widely employed extraction method for farnesol recovery from natural sources, leveraging the compound's volatility and immiscibility with water [13] [14]. The optimization of steam distillation parameters involves precise control of temperature, steam flow rate, and distillation time. Optimal conditions typically include temperatures between 100-110°C, steam generation rates of 2-5 milliliters per minute per gram of plant material, and distillation periods of 4-8 hours depending on the source material [13].

Advanced steam distillation configurations, such as the Clevenger apparatus, provide enhanced efficiency through continuous separation of the organic and aqueous phases [13]. Comparative studies have demonstrated that Clevenger steam distillation achieves oil yields of 1.15-2.88% from sandalwood material, with farnesol representing a significant component of the extracted essential oil [13]. The optimization of collection protocols, including the use of specialized receivers designed for both heavier-than-water and lighter-than-water oils, maximizes farnesol recovery.

Solvent extraction techniques offer alternatives to steam distillation, particularly for heat-sensitive plant materials or when higher extraction efficiency is required. The selection of appropriate solvents significantly impacts both yield and purity of farnesol extracts. Ethyl acetate has emerged as a preferred solvent due to its ability to extract farnesol while providing simultaneous cell lysis and analyte extraction [15]. Extraction protocols using ethyl acetate achieve farnesol recovery with minimal interference from other plant components.

The optimization of solvent extraction involves systematic evaluation of extraction ratios, contact times, and separation procedures. Research has demonstrated that extraction ratios of 1.5 milliliters of ethyl acetate per 10 milliliters of sample provide optimal sensitivity and recovery [15]. The addition of sodium chloride solution improves phase separation and reduces solvent solubility in the aqueous phase, enhancing extraction efficiency.

Innovative extraction approaches include the use of poly(styrene-co-divinylbenzene) beads as selective adsorbents for farnesol recovery. This methodology offers advantages over traditional solvent extraction, including reduced solvent consumption and improved product purity [16]. The bead extraction process achieves farnesol concentrations of 76-77% in crude extracts, compared to 61-65% obtained through conventional solvent extraction methods [16].

Supercritical carbon dioxide extraction represents an advanced technique for farnesol recovery, offering advantages in terms of selectivity and environmental sustainability. The optimization of supercritical extraction parameters includes pressure control between 200-300 bar, temperature maintenance at 40-60°C, and flow rate optimization to maximize extraction efficiency while preserving product quality [17]. This methodology achieves high purity farnesol extracts without the use of organic solvents.

The prevention of farnesol loss during extraction processes requires careful attention to the compound's volatility and potential binding to filtration materials. Research has demonstrated that farnesol experiences significant losses through evaporation, with up to 56% reduction observed in unsealed containers over 72 hours [15]. The implementation of sealed extraction systems and temperature control minimizes these losses.

Filtration procedures must be optimized to prevent farnesol binding to filter materials. Comparative evaluation of different filter types reveals significant variation in farnesol retention, with glass fiber filters showing minimal binding (27.6% reduction) compared to cellulose acetate filters (80.5-98.4% reduction) [15]. The selection of appropriate filtration materials and the implementation of filtration-free separation techniques enhance overall extraction efficiency.

Quality control measures for farnesol extraction include the implementation of internal standards and analytical validation protocols. The use of 1-tetradecanol as an internal standard provides reliable quantification and compensates for potential extraction losses [15]. Gas chromatography-flame ionization detection serves as the primary analytical method for farnesol quantification, offering high sensitivity and specificity for routine quality control applications.

Purity

Physical Description

Colorless liquid with a delicate floral odor; [Hawley]

Slightly yellow to colourless liquid; mild, oily, floral aroma

Color/Form

Slightly yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

110-113 °C

BP: 145-146 °C at 3 mm Hg

Heavy Atom Count

Taste

Density

0.8871 at 20 °C/4 °C

Sp gr: 0.884-0.891

0.884-0.889

LogP

Odor

Mild, oily

WEAK CITRUS-LIME ODOR

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2014 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 2013 of 2014 companies with hazard statement code(s):;

H315 (99.4%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (86.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H410 (11.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs.

Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

4602-84-0

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Soothing; Deodorant; Solvent

Methods of Manufacturing

ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).

Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.

TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/

/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.

PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...

For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...

... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...

FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.

Dates

2: Szűcs G, Murlasits Z, Török S, Kocsis GF, Pálóczi J, Görbe A, Csont T, Csonka C, Ferdinandy P. Cardioprotection by farnesol: role of the mevalonate pathway. Cardiovasc Drugs Ther. 2013 Aug;27(4):269-77. doi: 10.1007/s10557-013-6460-2. PubMed PMID: 23673412.

3: Park JS, Kwon JK, Kim HR, Kim HJ, Kim BS, Jung JY. Farnesol induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways. Int J Mol Med. 2014 May;33(5):1169-76. doi: 10.3892/ijmm.2014.1679. Epub 2014 Feb 27. PubMed PMID: 24584843.

4: Strube-Bloss MF, Brown A, Spaethe J, Schmitt T, Rössler W. Extracting the Behaviorally Relevant Stimulus: Unique Neural Representation of Farnesol, a Component of the Recruitment Pheromone of Bombus terrestris. PLoS One. 2015 Sep 4;10(9):e0137413. doi: 10.1371/journal.pone.0137413. eCollection 2015. Erratum in: PLoS One. 2015;10(9):e0139296. PubMed PMID: 26340263; PubMed Central PMCID: PMC4560401.

5: Ku CM, Lin JY. Farnesol, a sesquiterpene alcohol in essential oils, ameliorates serum allergic antibody titres and lipid profiles in ovalbumin-challenged mice. Allergol Immunopathol (Madr). 2016 Mar-Apr;44(2):149-59. doi: 10.1016/j.aller.2015.05.009. Epub 2015 Aug 28. PubMed PMID: 26318416.

6: Ha J, Wang Y, Jang H, Seog H, Chen X. Determination of E,E-farnesol in Makgeolli (rice wine) using dynamic headspace sampling and stir bar sorptive extraction coupled with gas chromatography-mass spectrometry. Food Chem. 2014 Jan 1;142:79-86. doi: 10.1016/j.foodchem.2013.07.038. Epub 2013 Jul 17. PubMed PMID: 24001815.

7: Mogen AB, Chen F, Ahn SJ, Burne RA, Wang D, Rice KC. Pluronics-Formulated Farnesol Promotes Efficient Killing and Demonstrates Novel Interactions with Streptococcus mutans Biofilms. PLoS One. 2015 Jul 29;10(7):e0133886. doi: 10.1371/journal.pone.0133886. eCollection 2015. PubMed PMID: 26222384; PubMed Central PMCID: PMC4519314.

8: Bozó A, Domán M, Majoros L, Kardos G, Varga I, Kovács R. The in vitro and in vivo efficacy of fluconazole in combination with farnesol against Candida albicans isolates using a murine vulvovaginitis model. J Microbiol. 2016 Nov;54(11):753-760. Epub 2016 Oct 29. PubMed PMID: 27796932.

9: Cotoras M, Castro P, Vivanco H, Melo R, Mendoza L. Farnesol induces apoptosis-like phenotype in the phytopathogenic fungus Botrytis cinerea. Mycologia. 2013 Jan-Feb;105(1):28-33. doi: 10.3852/12-012. Epub 2012 Sep 6. PubMed PMID: 22962358.

10: Kovács R, Bozó A, Gesztelyi R, Domán M, Kardos G, Nagy F, Tóth Z, Majoros L. Effect of caspofungin and micafungin in combination with farnesol against Candida parapsilosis biofilms. Int J Antimicrob Agents. 2016 Apr;47(4):304-10. doi: 10.1016/j.ijantimicag.2016.01.007. Epub 2016 Feb 17. PubMed PMID: 26968084.

11: Cerca N, Gomes F, Bento JC, França A, Rolo J, Miragaia M, Teixeira P, Oliveira R. Farnesol induces cell detachment from established S. epidermidis biofilms. J Antibiot (Tokyo). 2013 May;66(5):255-8. doi: 10.1038/ja.2013.11. Epub 2013 Apr 3. PubMed PMID: 23549353.

12: Fernandes RA, Monteiro DR, Arias LS, Fernandes GL, Delbem AC, Barbosa DB. Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation. Biofouling. 2016;32(3):329-38. doi: 10.1080/08927014.2016.1144053. PubMed PMID: 26905659.

13: Inoue Y, Togashi N, Hamashima H. Farnesol-Induced Disruption of the Staphylococcus aureus Cytoplasmic Membrane. Biol Pharm Bull. 2016;39(5):653-6. doi: 10.1248/bpb.b15-00416. PubMed PMID: 27150138.

14: Léger T, Garcia C, Ounissi M, Lelandais G, Camadro JM. The metacaspase (Mca1p) has a dual role in farnesol-induced apoptosis in Candida albicans. Mol Cell Proteomics. 2015 Jan;14(1):93-108. doi: 10.1074/mcp.M114.041210. Epub 2014 Oct 27. PubMed PMID: 25348831; PubMed Central PMCID: PMC4288266.

15: Lee JH, Kim C, Kim SH, Sethi G, Ahn KS. Farnesol inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway. Cancer Lett. 2015 May 1;360(2):280-93. doi: 10.1016/j.canlet.2015.02.024. Epub 2015 Feb 16. PubMed PMID: 25697480.

16: Huchelmann A, Brahim MS, Gerber E, Tritsch D, Bach TJ, Hemmerlin A. Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants. Biochimie. 2016 Aug;127:95-102. doi: 10.1016/j.biochi.2016.04.021. Epub 2016 Apr 29. PubMed PMID: 27138105.

17: de Oliveira Júnior WM, Benedito RB, Pereira WB, de Arruda Torres P, Ramos CA, Costa JP, da Rocha Tomé A, de Sousa DP, de Freitas RM, de Fatima Formiga Melo Diniz M, de Almeida RN. Farnesol: antinociceptive effect and histopathological analysis of the striatum and hippocampus of mice. Fundam Clin Pharmacol. 2013 Aug;27(4):419-26. doi: 10.1111/j.1472-8206.2012.01030.x. Epub 2012 Feb 20. PubMed PMID: 22340189.

18: Constantino JA, Delgado-Rastrollo M, Pacha-Olivenza MA, Pérez-Giraldo C, Quiles M, González-Martín ML, Gallardo-Moreno AM. In vivo bactericidal efficacy of farnesol on Ti6Al4V implants. Rev Esp Cir Ortop Traumatol. 2016 Jul-Aug;60(4):260-6. doi: 10.1016/j.recot.2016.04.004. Epub 2016 May 26. English, Spanish. PubMed PMID: 27239017.

19: De Loof A. The essence of female-male physiological dimorphism: differential Ca2+-homeostasis enabled by the interplay between farnesol-like endogenous sesquiterpenoids and sex-steroids? The Calcigender paradigm. Gen Comp Endocrinol. 2015 Jan 15;211:131-46. doi: 10.1016/j.ygcen.2014.12.003. Epub 2014 Dec 22. Review. PubMed PMID: 25540913.

20: Lindsay AK, Deveau A, Piispanen AE, Hogan DA. Farnesol and cyclic AMP signaling effects on the hypha-to-yeast transition in Candida albicans. Eukaryot Cell. 2012 Oct;11(10):1219-25. doi: 10.1128/EC.00144-12. Epub 2012 Aug 10. PubMed PMID: 22886999; PubMed Central PMCID: PMC3485915.